6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
Description
6-Methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol (hereafter referred to as the "target compound") is a quinoline derivative characterized by distinct substitutions at the 2-, 3-, and 6-positions of the quinoline scaffold. Key structural features include:
- 2-position: A methyl group.
- 3-position: A 4-methylpiperidinylmethyl moiety.
- 6-position: A methoxy group.
- 4-position: A hydroxyl group (quinolinol).
Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and multidrug resistance (MDR) reversal activities . The target compound’s structural uniqueness lies in the combination of a methoxy group (electron-donating) and a piperidinylmethyl side chain (basic, nitrogen-containing), which may enhance solubility and receptor binding compared to simpler analogs .
Properties
IUPAC Name |
6-methoxy-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-8-20(9-7-12)11-16-13(2)19-17-5-4-14(22-3)10-15(17)18(16)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMEAVFDWIZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a quinoline core with methoxy and piperidine substituents, contributing to its pharmacological properties. The chemical formula is represented as , indicating the presence of nitrogen and oxygen functionalities that may influence its biological interactions.
Research indicates that this compound acts primarily as a P-glycoprotein (P-gp) inhibitor . P-gp is a membrane protein that plays a crucial role in drug transport and multidrug resistance in cancer cells. Inhibition of P-gp can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cells.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound against two human gastric carcinoma cell lines: EPG85-257RDB (multidrug-resistant) and EPG85-257P (drug-sensitive). The results showed that:
- The compound exhibited low to moderate toxicity in both cell lines.
- At a concentration of 10 μM, it significantly inhibited the efflux of rhodamine 123, a fluorescent dye used to assess P-gp activity.
| Compound | Cell Line | Cytotoxicity (MTT Assay) | P-gp Inhibition |
|---|---|---|---|
| This compound | EPG85-257RDB | Low to Moderate | Significant |
| This compound | EPG85-257P | Low to Moderate | Significant |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies revealed that the presence of hydroxyl methyl at position 4 on the quinoline ring is pivotal for enhancing P-gp inhibition. Compounds 5a and 5b from the series were found to be 1.3-fold and 2.1-fold stronger than verapamil, a known P-gp inhibitor.
Pharmacokinetic Properties
ADME (Absorption, Distribution, Metabolism, Excretion) studies indicated favorable pharmacokinetic properties for the compound:
- Good intestinal absorption , suggesting potential for oral bioavailability.
- Predictive modeling indicated low toxicity profiles, making it a promising candidate for further development.
Case Studies and Clinical Implications
- Combination Therapy : In vitro studies suggest that combining this compound with conventional chemotherapeutics could overcome resistance in cancer therapies by enhancing drug accumulation in resistant cancer cells.
- Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective effects, warranting further exploration in models of neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between the target compound and selected quinoline derivatives:
Key Observations:
2-Position Substitutions: The target compound’s methyl group (small, non-polar) contrasts with bulkier aryl (e.g., phenyl, chlorophenyl) or trifluoromethyl groups in analogs. NSC23925’s 4-methoxyphenyl group enhances π-π stacking with hydrophobic pockets in MDR proteins .
3-Position Modifications :
- The 4-methylpiperidinylmethyl group in the target compound introduces a basic nitrogen, improving solubility and enabling interactions with acidic residues in biological targets. This contrasts with carboxylate esters (e.g., 6a) or methoxyphenyl groups (e.g., 4k), which may alter electronic properties .
6-Methoxy Group: Shared with 6-methoxy-2-arylquinolines (e.g., 6a), the methoxy group likely increases electron density on the quinoline ring, enhancing interactions with P-gp or other targets .
Target Compound:
- Quinoline core formation: Cyclization of aminoketones or via Pd-catalyzed cross-coupling .
- Piperidinylmethyl introduction : Alkylation or Mannich reactions using 4-methylpiperidine .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Elevated temperatures (70–100°C) enhance nucleophilic substitution at the quinoline C-3 position but may increase side reactions like oxidation of the methoxy group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may complicate purification. Ethanol/water mixtures balance reactivity and workup efficiency .
- Catalysts : Transition metal catalysts (e.g., Pd for coupling reactions) can improve yields in piperidinylmethyl group introduction .
- Validation : Monitor reaction progress via TLC or HPLC. Characterize intermediates using -NMR (e.g., methyl group singlet at δ 2.4–2.6 ppm) and FTIR (quinolinol O-H stretch at 3200–3400 cm) .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Analytical Workflow :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 343.19 for CHNO) .
- NMR : Key signals include:
- Piperidinylmethyl protons as a multiplet at δ 2.8–3.2 ppm.
- Methoxy group as a singlet at δ 3.9 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 4-quinolinol derivatives?
- Case Study : Conflicting cytotoxicity results may arise from:
- Solubility Variability : Use standardized DMSO stock solutions (≤0.1% v/v) to minimize solvent interference .
- Assay Conditions : Compare MTT vs. resazurin assays; the latter is less affected by quinoline autofluorescence .
- Structural Analogues : Test this compound alongside 4-chloro-6-methoxyquinolin-7-ol to isolate substituent effects .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Protocol :
Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 3A4 (CYP3A4), a common metabolizer of quinoline derivatives. Prioritize poses with hydrogen bonds to heme iron .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of piperidinylmethyl group interactions in hydrophobic pockets .
ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) due to the methoxy group’s polarity .
Q. What are the redox mechanisms underlying its antioxidant activity?
- Experimental Design :
- DPPH Assay : Compare IC values with Trolox. The 4-quinolinol hydroxyl group donates hydrogen atoms, confirmed by ESR detection of DPPH radical quenching .
- ROS Scavenging : Use HDCFDA in cell-based assays; pre-treat with NAC to distinguish direct antioxidant effects from indirect pathways .
Methodological Challenges & Solutions
Q. Why do synthetic yields vary significantly between batches, and how can this be mitigated?
- Root Causes :
- Moisture Sensitivity : Piperidinylmethyl intermediates hydrolyze in humid conditions. Use anhydrous solvents and inert atmospheres .
- Byproduct Formation : Competing N-alkylation (vs. C-alkylation) generates impurities. Introduce bulky directing groups (e.g., trityl) to favor C-3 substitution .
- Quality Control : Implement in-line FTIR to monitor reaction progression and trigger termination at ≥90% conversion .
Q. How to address discrepancies in reported logP values for this compound?
- Standardization :
- Experimental : Use shake-flask method (octanol/water) at pH 7.4. Reported logP = 2.1 ± 0.3 aligns with its moderate lipophilicity .
- Computational : Cross-validate using XLogP3 and ChemAxon; adjust for protonation states (pKa ≈ 8.5 for quinolinol OH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
